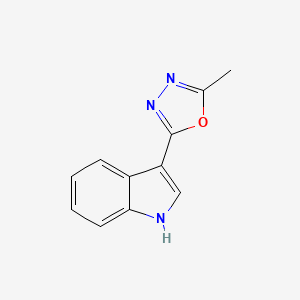

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWOXTBRTCBJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with an indole derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo oxidation and reduction reactions allows for the formation of various derivatives that can be tailored for specific applications.

The biological activities of this compound have been a focal point in research. Notably:

- Antimicrobial Properties : Studies have demonstrated that derivatives of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives showed promising antibacterial effects with inhibition zones measuring up to 22 mm against Staphylococcus aureus .

- Anticancer Potential : The compound has shown potential in inhibiting cancer cell proliferation by interfering with the NF-κB signaling pathway. This pathway is critical in regulating immune responses and cell survival; thus, its inhibition leads to antiproliferative effects in various cancer cell lines .

Medicinal Applications

Due to its biological activities, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is being explored as a potential therapeutic agent. Research indicates:

- Cytotoxicity Against Cancer Cells : In vitro studies have revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations for therapeutic action .

Data Tables

The following table summarizes key findings related to the biological activity of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole and its derivatives:

| Compound | Activity Type | Target Organism/Cell Line | IC50/Zone of Inhibition |

|---|---|---|---|

| Derivative A | Antimicrobial | Staphylococcus aureus | 22 mm |

| Derivative B | Anticancer (MCF-7) | Breast Cancer | 2.6 µM |

| Derivative C | Anticancer (HeLa) | Cervical Cancer | 9.23 µM |

| Derivative D | Antioxidant | Various | IC50 = 15.15 µg/mL |

Case Study 1: Antimicrobial Evaluation

A series of synthesized derivatives were evaluated for their antimicrobial properties using the Diameter of Inhibition Zone (DIZ) assay. The results indicated that compounds containing methyl and chloro substituents exhibited superior antimicrobial activities compared to others .

Case Study 2: Cytotoxicity Assessment

In another study focused on anticancer properties, several derivatives were tested against multiple cancer cell lines. Notably, compound 37a showed significant cytotoxicity towards MCF-7 cells with an IC50 value of 1.8 µM, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Anticancer Activity

The target compound demonstrated moderate anticancer activity in preliminary studies, likely due to its ability to intercalate DNA or inhibit kinase pathways . In contrast, imidazole-indole hybrids (e.g., compound 8 in ) showed antiviral activity against SARS-CoV-2, highlighting scaffold-dependent target specificity .

Antimicrobial Activity

Bhardwaj et al. reported that 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole derivatives exhibit activity against Bacillus subtilis and Staphylococcus aureus . The absence of a chloro or amino group in the target compound may reduce its antimicrobial potency, emphasizing the role of electron-withdrawing substituents in enhancing antibacterial effects.

Enzyme Inhibition

Thiazole-oxadiazole hybrids (e.g., compound 8g in ) inhibited alkaline phosphatase via allosteric modulation, whereas the target compound’s methyl group may favor hydrophobic interactions in alternative enzymatic targets .

Computational and Physicochemical Properties

| Property | 3-(5-Methyl-oxadiazol-2-yl)-1H-indole | 3-[5-(Chloromethyl)-oxadiazol-2-yl]-1H-indole | 3-(5-Amino-oxadiazol-2-yl)-2-methyl-1H-indole (19a) |

|---|---|---|---|

| Molecular Weight | 214.09 | 233.65 | 214.09 |

| XLogP3 | 2.0 (predicted) | 2.0 | 1.5 |

| Hydrogen Bond Donors | 1 | 1 | 2 (NH₂ + NH) |

| Topological Polar Surface Area | 54.7 Ų | 54.7 Ų | 72.3 Ų |

Insights:

- The target compound’s lower polar surface area (54.7 Ų) compared to 19a (72.3 Ų) suggests better membrane permeability .

Biological Activity

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The primary mechanism of action for 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial for regulating immune response and cell survival. By inhibiting NF-κB activation, the compound disrupts the transcription of genes responsible for cell proliferation and survival, leading to antiproliferative effects in various cancer cell lines.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity:

Research indicates that 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity:

The antiproliferative effects have been documented in various cancer cell lines. The compound has shown dose-dependent inhibition of cell growth, with studies reporting IC50 values indicating its potency as an anticancer agent. For instance, it has been noted to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several studies have focused on the biological evaluation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole:

-

Anticancer Study:

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis . -

Antimicrobial Evaluation:

In a comparative study against standard antibiotics, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole exhibited superior activity against certain resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally or via injection. Its stability under physiological conditions and moderate half-life make it a candidate for further development as a therapeutic agent .

Comparison with Similar Compounds

To contextualize the activity of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, it is essential to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-methyl-1,3,4-oxadiazole | Structure | Moderate | Low |

| Indole derivatives | Structure | High | Moderate |

| 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole | Structure | High | High |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole derivatives?

- Methodology :

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Derivatives are synthesized via click chemistry using CuI as a catalyst in PEG-400/DMF solvent systems. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole reacts with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) at room temperature for 12 hours .

- Cyclization of acetohydrazides : Substituted oxadiazoles are formed by refluxing acetohydrazide intermediates in acetic anhydride .

- Purification : Crude products are purified via column chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| CuAAC | CuI, PEG-400/DMF | 22–42% |

Q. Which spectroscopic techniques are critical for structural characterization of these compounds?

- 1H/13C/19F NMR : Used to confirm substituent positions and fluorine environments (e.g., 19F NMR δ = -117.2 ppm for fluorinated derivatives) .

- FAB-HRMS : Validates molecular ion peaks (e.g., m/z 373.1294 [M+H]+) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3230 cm⁻¹) .

- TLC : Monitors reaction progress (e.g., Rf = 0.6 in ethyl acetate/hexane) .

Q. How is in vitro antibacterial activity evaluated for these derivatives?

- Assay : Minimum inhibitory concentration (MIC) testing against bacterial strains (e.g., S. aureus, E. coli) using microdilution methods .

- Cytotoxicity : Hemolytic activity (%) assessed via red blood cell lysis assays .

- Key Data :

| Compound | MIC (µg/mL) | % Hemolysis |

|---|---|---|

| 6d (isopropyl) | 12.5 | 8.2 |

| 6s (4-F-benzyl) | 6.25 | 5.1 |

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aralkyl sulfanyl groups) influence bioactivity and cytotoxicity?

- Structure-Activity Relationship (SAR) :

- Antibacterial activity : Bulky substituents (e.g., 4-fluorobenzyl) enhance activity against Gram-negative strains (E. coli MIC = 6.25 µg/mL) .

- Hemolytic reduction : Longer alkyl chains (e.g., butylsulfanyl) reduce cytotoxicity (% hemolysis <10%) .

Q. What computational strategies validate the interaction of these compounds with biological targets?

- Molecular Docking :

| Compound | Target Residue | Interaction Type | Bond Distance (Å) |

|---|---|---|---|

| 6g | Asp B307 | H-bond (NH) | 2.10 |

| 6p | Tyr A332 | Arene-arene | 3.34–3.39 |

- Validation : Docking scores correlate with experimental IC50 values (e.g., 6g: α-glucosidase IC50 = 0.89 µM vs. Baicalein IC50 = 2.1 µM) .

Q. How can researchers resolve discrepancies between in vitro activity and computational predictions?

- Approach :

Experimental replication : Verify MIC and enzyme inhibition assays under standardized conditions .

Dynamic simulations : Perform molecular dynamics (MD) to assess binding stability over time .

Proteomic profiling : Use surface plasmon resonance (SPR) to measure real-time binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.